![molecular formula C7H4N4O B572547 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 1224288-95-2](/img/structure/B572547.png)

5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

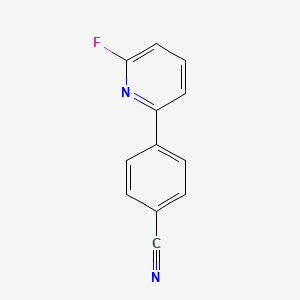

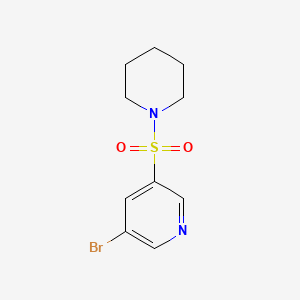

5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile: is a heterocyclic compound with significant interest in the field of medicinal chemistry. This compound is known for its unique structure, which combines a pyrazole ring with a pyrimidine ring, making it a valuable scaffold for the development of various pharmacologically active molecules.

Wirkmechanismus

Mode of Action

It’s worth noting that compounds with similar structures have been found to interact with their targets through various mechanisms, such as binding to active sites or allosteric modulation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile, it is recommended to be stored in a sealed, dry environment at 2-8°C .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the reaction of aminopyrazoles with dicarbonyl compounds. One common method is the Biginelli-type reaction, which proceeds without the need for catalysts and involves boiling the reactants in dimethylformamide (DMF) to yield the desired product . Another approach involves the reaction of substituted acetophenone with phenyl hydrazine to produce acetophenone phenylhydrazones, which are then converted to pyrazole aldehydes using phosphorus oxychloride in DMF .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to its production.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the pyrazole or pyrimidine rings.

Condensation Reactions: It can form condensation products with aldehydes and ketones, leading to the formation of more complex heterocyclic structures.

Common Reagents and Conditions:

Dimethylformamide (DMF): Often used as a solvent in the synthesis of this compound.

Phosphorus Oxychloride (POCl3): Used in the conversion of hydrazones to pyrazole aldehydes.

Major Products Formed:

Substituted Pyrazolopyrimidines: These are the primary products formed from the reactions involving this compound.

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile serves as a key intermediate in the synthesis of various heterocyclic compounds, which are of interest for their potential biological activities .

Biology and Medicine: This compound has been explored for its potential as a scaffold in drug discovery. It is recognized for its ability to inhibit enzymes such as c-AMP phosphodiesterase and tyrosine kinases, making it a candidate for the development of anti-inflammatory and anticancer agents .

Industry: In the industrial sector, derivatives of this compound are used in the development of materials with specific electronic and optical properties .

Vergleich Mit ähnlichen Verbindungen

5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid: This compound shares a similar core structure but has a carboxylic acid group instead of a carbonitrile group.

4,5-Dihydro-5-oxo-pyrazolo[1,5-a]thieno[2,3-c]pyrimidine: This compound features a thieno ring fused to the pyrazolo[1,5-a]pyrimidine scaffold, offering different electronic properties.

Uniqueness: 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is unique due to its carbonitrile group, which can participate in various chemical reactions, enhancing its versatility as a synthetic intermediate. Its ability to inhibit multiple enzymes also distinguishes it from other similar compounds .

Eigenschaften

IUPAC Name |

5-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4O/c8-3-5-4-9-11-2-1-6(12)10-7(5)11/h1-2,4H,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRHFRTVUQRUCPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C(C=N2)C#N)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B572466.png)

![7-Bromothieno[3,2-d]pyrimidin-4-amine](/img/structure/B572470.png)